Room-Temperature Propargylation Yield and Substrate Scope vs. Allenylboronic Acid Pinacol Ester Under Microwave Irradiation
Under microwave irradiation at 100 °C, allenylboronic acid pinacol ester propargylates 2-naphthaldehyde solvent-free in 3 h to give the homopropargylic alcohol; however, potassium propa-1,2-dienyltrifluoroborate (4) under the same solvent-free conditions yields only 6% conversion, demonstrating that the trifluoroborate salt requires a minimal amount of acetone cosolvent to achieve comparable performance (92% yield, single regioisomer, 25 min at 100 °C under microwave conditions) [1]. This solvent-dependence distinction is critical for reaction design: the pinacol ester enables truly solvent-free conditions, while the trifluoroborate salt offers crystalline handling convenience at the cost of requiring a polar aprotic cosolvent for efficient microwave activation.
| Evidence Dimension | Yield of homopropargylic alcohol from 2-naphthaldehyde under microwave irradiation |
|---|---|
| Target Compound Data | 92% isolated yield as single regioisomer (acetone cosolvent, 25 min, 100 °C) |
| Comparator Or Baseline | Allenylboronic acid pinacol ester: solvent-free, 3 h, 100 °C (yield not explicitly quantified in abstract but described as 'high yield'; trifluoroborate under identical solvent-free conditions: 6% conversion) |
| Quantified Difference | 6% (solvent-free) vs. 92% (with acetone cosolvent); pinacol ester operates solvent-free while trifluoroborate requires acetone additive |
| Conditions | Microwave irradiation, 100 °C; Beilstein J. Org. Chem. 2020, 16, 168–174, Table 4 |
Why This Matters
Procurement decisions for microwave-assisted propargylation must weigh the solvent-free capability of the pinacol ester against the crystalline, air-stable handling of the trifluoroborate salt, with the latter requiring a simple acetone additive protocol.
- [1] Freitas, J. J. R.; Freitas, Q. P. S. B.; Andrade, S. R. C. P.; Freitas, J. C. R.; Oliveira, R. A.; Menezes, P. H. Efficient method for propargylation of aldehydes promoted by allenylboron compounds under microwave irradiation. Beilstein J. Org. Chem. 2020, 16, 168–174. View Source
